4,6-Diiodo-5-methoxypyrimidine
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Overview
Description
4,6-Diiodo-5-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H4I2N2O. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of iodine atoms at positions 4 and 6, along with a methoxy group at position 5, makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diiodo-5-methoxypyrimidine typically involves the iodination of 5-methoxypyrimidine derivatives. One common method starts with 4,6-dichloro-5-methoxypyrimidine, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium iodate under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diiodo-5-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
4,6-Diiodo-5-methoxypyrimidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,6-diiodo-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms and the methoxy group can influence the compound’s binding affinity and specificity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: Similar in structure but with chlorine atoms instead of iodine.
4,6-Dibromo-5-methoxypyrimidine: Contains bromine atoms instead of iodine.
4,6-Difluoro-5-methoxypyrimidine: Contains fluorine atoms instead of iodine.
Uniqueness: 4,6-Diiodo-5-methoxypyrimidine is unique due to the presence of iodine atoms, which can significantly affect its reactivity and biological activity compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine atoms can lead to different interaction profiles with biological targets and reagents .
Properties
IUPAC Name |
4,6-diiodo-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCLEMSABGVPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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